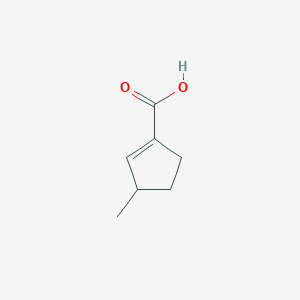

3-Methylcyclopent-1-ene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclopent-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da . This compound is used in various scientific research applications, including synthetic chemistry, drug discovery, and material science studies.

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific structural details or 3D model of the molecule are not provided in the search results.Physical And Chemical Properties Analysis

This compound is a clear colorless to slightly yellow liquid . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .Scientific Research Applications

Nucleophilic Catalysis in Esterification

A study by Shieh, Dell, and Repič (2002) highlights the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an effective nucleophilic catalyst for the esterification of carboxylic acids, including 3-Methylcyclopent-1-ene-1-carboxylic acid, with dimethyl carbonate. This method is particularly valuable for synthesizing methyl esters that contain acid-sensitive functionality (Shieh, Dell, & Repič, 2002).

Synthesis of Cyclopentenols

Franck-Neumann, Miesch, and Kempf (1989) investigated the [2+2] cycloaddition of enamines with methyl 3,3-dimethylcyclopropene-1-carboxylate, leading to the formation of 2-aminobicyclo[2.1.0]pentane derivatives. These derivatives are then transformed into 3-cyclopentenols, indicating a potential application in the synthesis of cyclopentenol compounds (Franck-Neumann, Miesch, & Kempf, 1989).

Trifluoromethylated Cyclic Building Blocks

Grellepois, Kikelj, Coia, and Portella (2012) reported the synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters as new trifluoromethylated cyclic building blocks. These compounds serve as platforms for a variety of difunctional trifluoromethylcyclopentane derivatives, demonstrating their importance in chemical synthesis (Grellepois, Kikelj, Coia, & Portella, 2012).

Polyimide Synthesis

Itamura, Yamada, Tamura, Matsumoto, and Kurosaki (1993) explored the use of bicyclo[2.2.2]oct-7-ene-2-exo,3-exo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydride, a compound related to this compound, for the synthesis of soluble polyimides. These polyimides exhibit solubility in various solvents, high molecular weights, and significant thermal stability, making them valuable in material science applications (Itamura, Yamada, Tamura, Matsumoto, & Kurosaki, 1993).

Alicyclic Polymers for Photoresist Materials

Okoroanyanwu, Shimokawa, Byers, and Willson (1998) synthesized a series of new alicyclic polymers, including those based on cycloaliphatic co- and terpolymers of 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate, for use as 193 nm photoresist materials. These polymers demonstrate solubility in common organic solvents and a wide range of glass transition temperatures, indicating their potential in advanced photolithography applications (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

properties

IUPAC Name |

3-methylcyclopentene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-2-3-6(4-5)7(8)9/h4-5H,2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXYEQYQQGUQDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)

![N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2665322.png)

![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)

![[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2665342.png)